molecular formula C10H14ClN3 B1400217 1-(4-Chloro-6-methylpyridin-2-yl)piperazine CAS No. 1353878-02-0

1-(4-Chloro-6-methylpyridin-2-yl)piperazine

Cat. No.: B1400217
CAS No.: 1353878-02-0
M. Wt: 211.69 g/mol
InChI Key: QVZOHBHYRUUDBX-UHFFFAOYSA-N
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Description

1-(4-Chloro-6-methylpyridin-2-yl)piperazine is a heterocyclic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-chloro-6-methylpyridin-2-yl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-6-methylpyridin-2-yl)piperazine typically involves the reaction of 4-chloro-6-methylpyridine with piperazine under specific conditions. One common method includes:

    Starting Materials: 4-chloro-6-methylpyridine and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-6-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of 1-(4-aminomethyl-6-methylpyridin-2-yl)piperazine.

    Oxidation: Formation of 1-(4-chloro-6-formylpyridin-2-yl)piperazine.

    Reduction: Formation of 1-(4-chloro-6-methylpiperidin-2-yl)piperazine.

Scientific Research Applications

1-(4-Chloro-6-methylpyridin-2-yl)piperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or antipsychotic agent.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may act on neurotransmitter receptors such as serotonin or dopamine receptors.

    Pathways Involved: The compound can modulate neurotransmitter release or receptor activity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)piperazine: Another piperazine derivative with similar pharmacological properties.

    1-(4-Methylpyridin-2-yl)piperazine: Lacks the chloro substituent but shares the pyridine-piperazine structure.

    1-(4-Fluoro-6-methylpyridin-2-yl)piperazine: Contains a fluoro group instead of a chloro group.

Uniqueness: 1-(4-Chloro-6-methylpyridin-2-yl)piperazine is unique due to the specific combination of chloro and methyl substituents on the pyridine ring, which can influence its pharmacological profile and chemical reactivity.

Properties

IUPAC Name

1-(4-chloro-6-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-6-9(11)7-10(13-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZOHBHYRUUDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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